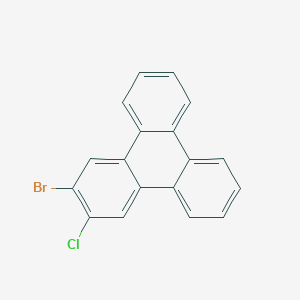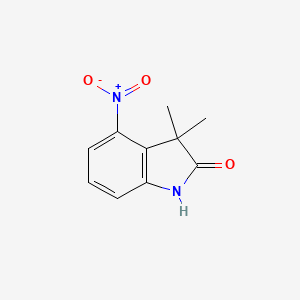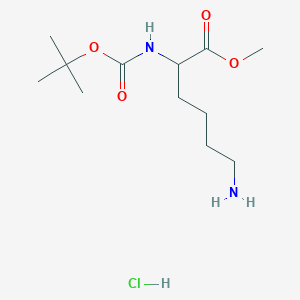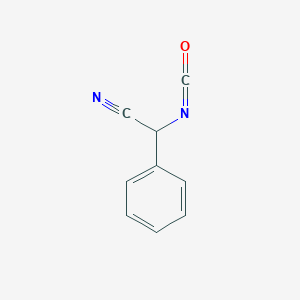
azane;carbonic acid;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “azane;carbonic acid;platinum” is a complex chemical entity that combines azane (a class of compounds consisting of nitrogen and hydrogen), carbonic acid (a weak acid formed from the dissolution of carbon dioxide in water), and platinum (a transition metal known for its catalytic properties)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azane;carbonic acid;platinum involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of azane with carbonic acid in the presence of a platinum catalyst. The reaction typically occurs under controlled temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where azane and carbonic acid are introduced in the presence of platinum. The reaction conditions are carefully monitored to optimize yield and purity. Advanced techniques such as continuous flow reactors and high-pressure systems are employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Azane;carbonic acid;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions involving this compound often lead to the formation of simpler nitrogen and carbon compounds.
Substitution: The platinum component can participate in substitution reactions, where ligands attached to the platinum are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce nitrogen oxides and carbon dioxide, while reduction reactions may yield ammonia and methane.
Aplicaciones Científicas De Investigación
Azane;carbonic acid;platinum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Platinum-based compounds are known for their anticancer properties, and this compound is being investigated for its potential use in cancer therapy.
Industry: The compound is used in industrial processes such as the production of fertilizers and the treatment of wastewater.
Mecanismo De Acción
The mechanism of action of azane;carbonic acid;platinum involves its interaction with molecular targets and pathways within a system. In catalytic processes, the platinum component facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ammonia (NH₃): The simplest azane, ammonia is a key compound in the nitrogen cycle and is widely used in agriculture and industry.
Carbon Dioxide (CO₂): A major component of the carbonic acid system, carbon dioxide is involved in various environmental and biological processes.
Platinum Complexes: Other platinum-based compounds, such as cisplatin and carboplatin, are well-known for their use in cancer therapy.
Uniqueness
Azane;carbonic acid;platinum is unique due to its combination of nitrogen, carbon, and platinum components, which confer distinct chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C2H16N4O6Pt |
|---|---|
Peso molecular |
387.26 g/mol |
Nombre IUPAC |
azane;carbonic acid;platinum |
InChI |
InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |
Clave InChI |
AGUMVCVDCJQCIQ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)










![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
